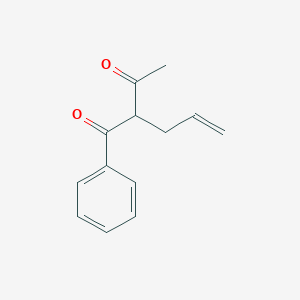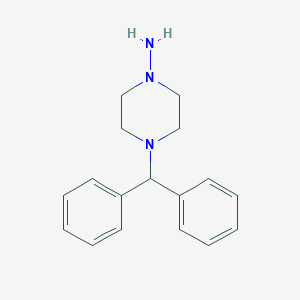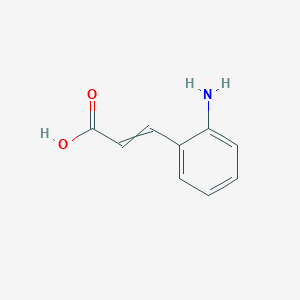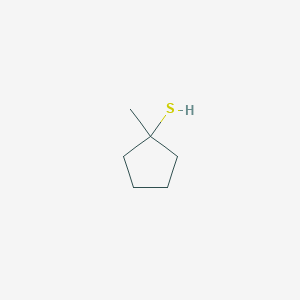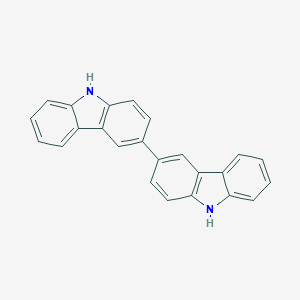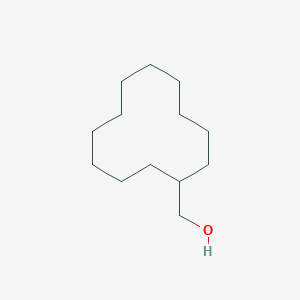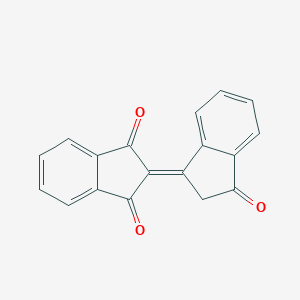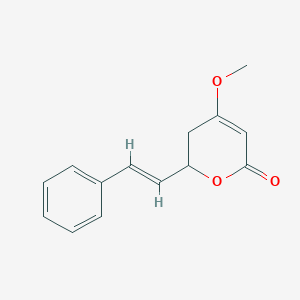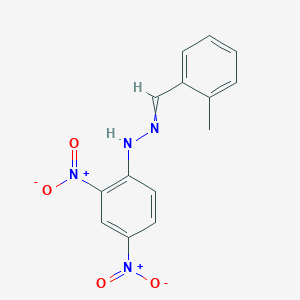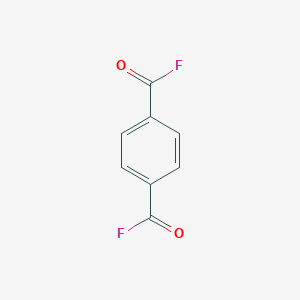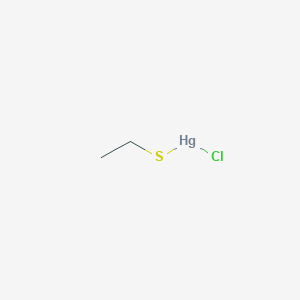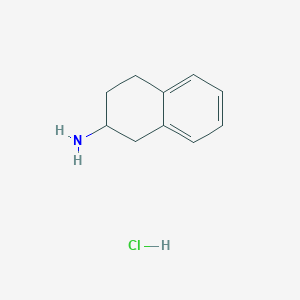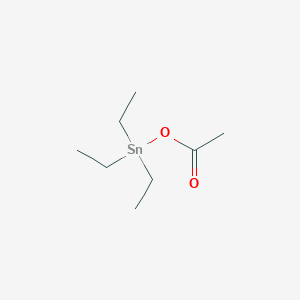
Triethyltin acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyltin acetate (TETA) is a chemical compound that belongs to the organotin family. It is a colorless liquid that is soluble in organic solvents and has a pungent odor. TETA has been widely used in scientific research for its unique properties, including its ability to act as a catalyst in organic reactions and its potential as a therapeutic agent.
作用機序
The mechanism of action of Triethyltin acetate is not fully understood, but it is believed to act by disrupting cellular processes in cancer cells. Triethyltin acetate has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, leading to cell death.
生化学的および生理学的効果
Triethyltin acetate has been shown to have both biochemical and physiological effects. It has been shown to cause oxidative stress in cells, leading to DNA damage and cell death. Triethyltin acetate has also been shown to affect the immune system, leading to an increase in the production of cytokines and other immune system molecules.
実験室実験の利点と制限
One advantage of using Triethyltin acetate in lab experiments is its ability to act as a catalyst in organic reactions. It is also relatively easy to handle and can be synthesized using readily available materials. However, Triethyltin acetate is highly toxic and must be handled with care. It can also be difficult to work with due to its strong odor and potential for contamination.
将来の方向性
There are many potential future directions for research on Triethyltin acetate. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for Triethyltin acetate in cancer treatment. Other potential future directions include the synthesis of new Triethyltin acetate derivatives with improved properties, and the development of new methods for synthesizing Triethyltin acetate that are more environmentally friendly.
合成法
Triethyltin acetate can be synthesized through several methods, including the reaction of tin with ethyl acetate in the presence of a catalyst, or the reaction of triethyltin chloride with acetic acid. The synthesis of Triethyltin acetate requires careful handling due to its toxicity.
科学的研究の応用
Triethyltin acetate has been extensively studied for its use as a catalyst in organic reactions. It has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters, amides, and ketones. Triethyltin acetate has also been studied for its potential therapeutic uses, including its ability to inhibit the growth of cancer cells.
特性
CAS番号 |
1907-13-7 |
|---|---|
製品名 |
Triethyltin acetate |
分子式 |
C8H18O2Sn |
分子量 |
264.94 g/mol |
IUPAC名 |
triethylstannyl acetate |
InChI |
InChI=1S/C2H4O2.3C2H5.Sn/c1-2(3)4;3*1-2;/h1H3,(H,3,4);3*1H2,2H3;/q;;;;+1/p-1 |
InChIキー |
WOUNUBHOYKWRNA-UHFFFAOYSA-M |
SMILES |
CC[Sn](CC)(CC)OC(=O)C |
正規SMILES |
CC[Sn](CC)(CC)OC(=O)C |
その他のCAS番号 |
1907-13-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



